N-(quinolin-5-yl)cyclopropanecarboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-quinolin-5-ylcyclopropanecarboxamide |
InChI |
InChI=1S/C13H12N2O/c16-13(9-6-7-9)15-12-5-1-4-11-10(12)3-2-8-14-11/h1-5,8-9H,6-7H2,(H,15,16) |
InChI Key |
ZLEBEXFMYSCVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
The Quinoline Scaffold: a Privileged Structure in Drug Discovery
The quinoline (B57606) ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold." tandfonline.comnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. tandfonline.com The versatility of the quinoline nucleus allows it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govbenthamdirect.com
Historically, quinoline derivatives first made a global impact as antimalarial agents, with quinine (B1679958) being a classic example. Since then, the applications of this scaffold have expanded exponentially. eurekaselect.com In contemporary drug discovery, quinoline-based compounds are being investigated and utilized for their antibacterial, antiviral, anticancer, antiparasitic, and even anti-Alzheimer's properties. nih.govbenthamdirect.com The synthetic accessibility and the potential for extensive structural modifications have further solidified the quinoline moiety's esteemed position in the development of new therapeutic agents. tandfonline.comnih.gov
The following table provides a glimpse into the diverse applications of the quinoline scaffold in medicinal chemistry:
| Therapeutic Area | Examples of Quinoline-Based Compounds |
| Anticancer | Camptothecin derivatives, Kinase inhibitors tandfonline.comnih.gov |
| Antimalarial | Chloroquine (B1663885), Mefloquine |
| Antibacterial | Fluoroquinolones (e.g., Ciprofloxacin) |
| Antiviral | Certain HIV integrase inhibitors |
| Neurodegenerative Diseases | Investigational compounds for Alzheimer's disease nih.govbenthamdirect.com |
The Significance of Cyclopropanecarboxamide Moieties in Bioactive Molecules
In parallel to the enduring importance of scaffolds like quinoline (B57606), medicinal chemistry has seen a growing appreciation for the unique properties of small, strained ring systems. Among these, the cyclopropane (B1198618) ring, particularly when incorporated as a cyclopropanecarboxamide (B1202528), has proven to be a valuable asset in the design of bioactive compounds.
The inclusion of a cyclopropane moiety can introduce a degree of conformational rigidity and three-dimensionality to a molecule. nih.gov This can be advantageous for optimizing the binding affinity and selectivity of a drug for its target protein. Furthermore, the cyclopropane ring can enhance the metabolic stability of a compound by shielding adjacent chemical bonds from enzymatic degradation. nih.gov The cyclopropanecarboxamide linkage itself offers a stable amide bond with specific geometric constraints that can influence molecular conformation and interactions.
The utility of the cyclopropane motif is evident in its presence in a range of approved drugs and clinical candidates. These compounds span various therapeutic areas, underscoring the broad applicability of this small ring in modulating biological activity.
The Emergence of N Quinolin 5 Yl Cyclopropanecarboxamide and Its Analogs
The conceptualization of N-(quinolin-5-yl)cyclopropanecarboxamide and related analogs arises from a strategic approach in medicinal chemistry known as molecular hybridization or conjugation. This strategy involves covalently linking two or more pharmacophoric units to create a single hybrid molecule. The goal is to develop compounds with improved affinity, selectivity, or a dual mode of action that addresses multiple biological targets.
Research into analogs of this compound would likely explore variations in the substitution pattern on both the quinoline (B57606) ring and the cyclopropane (B1198618) ring to fine-tune its properties.
Current Research Trajectories for Quinoline Cyclopropanecarboxamide Conjugates
Strategies for the Construction of the Cyclopropanecarboxamide Core
The formation of the cyclopropanecarboxamide moiety is a two-part process involving the creation of the strained cyclopropane (B1198618) ring and the subsequent installation of the amide functionality.
The generation of cyclopropane rings is a fundamental transformation in organic synthesis, notable for the high ring strain of the three-membered ring. wikipedia.org This structural feature makes their synthesis challenging, often requiring highly reactive intermediates like carbenes or carbenoids. wikipedia.org Common methods for cyclopropanation include:
Simmons-Smith Reaction : This reaction utilizes a carbenoid, typically iodomethylzinc iodide (formed from diiodomethane (B129776) and a zinc-copper couple), to convert alkenes into cyclopropanes. wikipedia.orgharvard.edu The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. Modifications using diethylzinc (B1219324) can enhance reactivity. wikipedia.org
Reactions with Diazo Compounds : Diazo compounds, such as diazomethane, can react with olefins to produce cyclopropanes. wikipedia.org This process often proceeds through a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which then eliminates nitrogen gas (denitrogenation) either thermally or photochemically to yield the cyclopropane. wikipedia.org The thermal method is also known as the Kishner cyclopropane synthesis. wikipedia.org Metal catalysts, such as copper, rhodium, and palladium complexes, are frequently used to catalyze the decomposition of diazo compounds and facilitate the carbene transfer to an alkene. ethz.chresearchgate.net
Intramolecular Cyclization : Cyclopropanes can also be formed via intramolecular nucleophilic substitution reactions. wikipedia.org A common strategy involves the treatment of a 1,3-dihalide or a haloalkane with a suitably positioned electron-withdrawing group with a strong base. wikipedia.org This generates a carbanion that cyclizes by displacing the halide. wikipedia.org The first synthesis of cyclopropane in 1881 by August Freund utilized a Wurtz coupling of 1,3-dibromopropane. wikipedia.org
The amide bond is a cornerstone of organic and medicinal chemistry. rsc.orgresearchgate.net Its formation is crucial for synthesizing peptides, proteins, and a vast array of pharmaceuticals. rsc.orglibretexts.org Several robust methods exist for converting a carboxylic acid, such as cyclopropanecarboxylic acid, into its corresponding amide.
From Acyl Halides : The reaction of an acyl halide (most commonly an acyl chloride) with an amine is a simple and widely used method for amide synthesis. libretexts.org The reaction is often exothermic and may require cooling. Typically, a base is added to neutralize the hydrogen halide byproduct. khanacademy.orgyoutube.com
From Carboxylic Acids with Coupling Agents : Direct condensation of a carboxylic acid and an amine is challenging as it results in an acid-base reaction forming a salt. rsc.orglibretexts.org To facilitate the reaction under milder conditions, coupling agents are employed. sigmaaldrich.com These reagents activate the carboxylic acid to form a more reactive intermediate in situ, which is then readily attacked by the amine. nih.gov
From Esters : Amides can be prepared by the reaction of esters with ammonia (B1221849) or amines, a process known as aminolysis. google.com This method is particularly useful when direct amidation of the carboxylic acid is problematic. google.com
Below is an interactive table summarizing common amide bond formation strategies.
| Starting Material | Reagents | Key Features | Typical Byproducts |
|---|---|---|---|
| Carboxylic Acid | SOCl₂ or (COCl)₂, then Amine | Highly reactive intermediate (acyl chloride). nih.gov | HCl, SO₂, CO, CO₂ |
| Carboxylic Acid | Amine, Coupling Agent (e.g., DCC, HATU, EDCl) | Mild conditions, widely applicable. | Urea derivatives, etc. |
| Carboxylic Acid | Amine, High Temperature | Direct but requires harsh conditions (heating to dehydrate the ammonium (B1175870) salt). khanacademy.orglibretexts.org | H₂O |
| Ester | Amine, Heat/Catalyst | Useful for specific substrates. google.com | Alcohol |
| Acid Anhydride | Amine | Clean reaction with good yields. libretexts.org | Carboxylic acid |
Approaches for the Synthesis of the Quinoline Ring System
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. iipseries.orgnih.govscispace.com Numerous methods have been developed for its synthesis since its first isolation from coal tar in 1834. iipseries.org
Several named reactions provide access to the quinoline core, each with its own advantages and substrate scope. iipseries.orgnih.gov
Skraup Synthesis : This is one of the oldest methods, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.comwordpress.com The reaction proceeds via the in-situ dehydration of glycerol to acrolein, followed by conjugate addition of the aniline, cyclization, and oxidation. iipseries.orgpharmaguideline.com The reaction can be notoriously vigorous. wikipedia.org
Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines, typically in the presence of an acid catalyst like hydrochloric acid or Lewis acids. iipseries.orgwikipedia.orgsynarchive.comslideshare.netslideshare.net
Combes Synthesis : This method produces 2,4-disubstituted quinolines through the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization of the resulting enamine intermediate. iipseries.orgwikipedia.orgdrugfuture.comyoutube.com
Friedländer Synthesis : This is a versatile and widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). nih.govpharmaguideline.comwikipedia.orgjk-sci.comresearchgate.netorganicreactions.org The reaction can be catalyzed by acids or bases and is valued for its operational simplicity. jk-sci.comorganicreactions.org
The following table provides a comparative overview of these classical quinoline synthesis methods.
| Reaction Name | Key Reactants | Catalyst/Conditions | Typical Product Substitution |
|---|---|---|---|
| Skraup Synthesis wikipedia.orgwordpress.com | Aniline, Glycerol, Oxidizing Agent | H₂SO₄, Heat | Unsubstituted in the hetero-ring |
| Doebner-von Miller Reaction wikipedia.orgsynarchive.com | Aniline, α,β-Unsaturated Carbonyl | Lewis or Brønsted Acid | Substituted in the hetero-ring |
| Combes Synthesis iipseries.orgwikipedia.org | Aniline, β-Diketone | Acid (e.g., H₂SO₄) | 2,4-Disubstituted |
| Friedländer Synthesis wikipedia.orgjk-sci.com | 2-Aminoaryl Aldehyde/Ketone, Carbonyl with α-Methylene | Acid or Base | Polysubstituted |
Contemporary methods often focus on improving the efficiency and environmental footprint of quinoline synthesis, employing strategies like microwave-assisted reactions, metal-catalyzed C-H activation, and the use of green solvents like glycerol. scispace.commdpi.comrsc.org
For the synthesis of this compound, the required intermediate is 5-aminoquinoline (B19350). nih.gov This precursor serves as the nucleophile in the final amide bond-forming step. The synthesis of 5-aminoquinoline is most commonly achieved through the reduction of 5-nitroquinoline (B147367). guidechem.com
The preparation of 5-nitroquinoline itself typically starts from quinoline, which undergoes nitration. The subsequent reduction of the nitro group to an amine can be accomplished using various methods, with catalytic hydrogenation being an environmentally friendly and efficient option. guidechem.com For example, 5-nitroquinoline can be reduced using a Palladium-on-carbon (Pd/C) catalyst in ethanol (B145695) with a hydrogen source like hydrazine, yielding 5-aminoquinoline in high purity and yield. guidechem.com This method avoids the large amounts of waste produced by older methods like iron powder reduction. guidechem.com
Coupling Reactions for this compound Formation
The final step in the synthesis of the target compound is the formation of an amide bond between the 5-aminoquinoline precursor and the cyclopropanecarboxylic acid core. This is a standard acylation reaction.
A highly effective approach involves the conversion of cyclopropanecarboxylic acid to its more reactive acid chloride, cyclopropanecarbonyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting cyclopropanecarbonyl chloride can then be reacted directly with 5-aminoquinoline. chemimpex.com The reaction is usually carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. khanacademy.orgyoutube.com This coupling reaction directly furnishes this compound.
Amide Bond Formation via Acid-Amine Coupling
A primary and straightforward method for the synthesis of this compound is through the direct coupling of 5-aminoquinoline with an activated cyclopropanecarboxylic acid derivative. This method is a cornerstone of organic synthesis for forming robust amide linkages.
The most common approach involves the conversion of cyclopropanecarboxylic acid into a more reactive species, such as an acyl chloride or anhydride. For instance, cyclopropanecarbonyl chloride can be prepared by treating cyclopropanecarboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly electrophilic species that readily reacts with the nucleophilic 5-aminoquinoline to form the desired amide bond. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
A similar strategy can be applied to dicarboxylic acids, as demonstrated in the synthesis of related cyclopropane dicarboxamide derivatives. For example, 1,1-cyclopropanedicarboxylic acid can be activated with thionyl chloride in a polar aprotic solvent. The subsequent addition of an aniline derivative, in this case, 5-aminoquinoline, along with a tertiary amine base, would yield the corresponding dicarboxamide. google.com
Table 1: Reagents for Acid-Amine Coupling
| Activating Agent | Base | Solvent |
| Thionyl chloride | Triethylamine | Dichloromethane |
| Oxalyl chloride | Pyridine | Tetrahydrofuran |
| Carbodiimides (e.g., DCC, EDC) | Diisopropylethylamine | Dimethylformamide |
Alternatively, coupling reagents commonly used in peptide synthesis can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the direct coupling of cyclopropanecarboxylic acid and 5-aminoquinoline without the need to isolate an acyl chloride intermediate.
Transition Metal-Catalyzed Coupling Approaches
Transition metal catalysis offers powerful and versatile methods for the formation of C-N bonds, providing alternative routes to this compound and its analogues. These methods can offer advantages in terms of functional group tolerance and milder reaction conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is a cornerstone of modern C-N bond formation. In a potential synthetic route, a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), could be used to couple 5-bromoquinoline (B189535) with cyclopropanecarboxamide. This reaction typically requires a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), and is conducted in an inert solvent like toluene (B28343) or dioxane.
Copper-Catalyzed Ullmann Condensation: The Ullmann reaction provides another avenue for the formation of the aryl-nitrogen bond. A copper catalyst, often in the form of copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), can mediate the coupling of 5-haloquinoline (e.g., 5-iodoquinoline) with cyclopropanecarboxamide. This reaction is typically carried out at elevated temperatures in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), and often requires a ligand such as 1,10-phenanthroline (B135089) or an amino acid to facilitate the coupling.
Rhodium-Catalyzed C-H Amination: More advanced strategies could involve the direct C-H amination of the quinoline ring. While not yet specifically reported for this compound, rhodium-catalyzed C-H activation and subsequent amination with a cyclopropanecarboxamide derivative could, in principle, provide a highly efficient and atom-economical route. rsc.orgresearchgate.net
Table 2: Transition Metal-Catalyzed Coupling Reactions
| Reaction Name | Metal Catalyst | Ligand Examples | Base Examples |
| Buchwald-Hartwig Amination | Palladium | BINAP, Xantphos | NaOtBu, Cs₂CO₃ |
| Ullmann Condensation | Copper | 1,10-Phenanthroline | K₂CO₃, K₃PO₄ |
| C-H Amination | Rhodium | Various phosphines | Often requires an oxidant |
Stereoselective Synthesis of this compound Derivatives
The introduction of stereocenters into the cyclopropane ring of this compound derivatives can significantly impact their biological activity. Stereoselective synthesis aims to control the spatial arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer over others.
For derivatives with substituents on the cyclopropane ring, the stereochemistry can be established during the cyclopropanation step. Chiral catalysts or chiral auxiliaries can be employed to induce asymmetry in the formation of the three-membered ring. For example, the use of chiral rhodium or copper catalysts in the reaction of an alkene with a diazo compound is a well-established method for the enantioselective synthesis of cyclopropanes.
Alternatively, a racemic mixture of a substituted cyclopropanecarboxylic acid can be resolved into its individual enantiomers using classical resolution techniques, such as the formation of diastereomeric salts with a chiral amine or enzymatic resolution. The enantiomerically pure cyclopropanecarboxylic acid can then be coupled with 5-aminoquinoline to yield the desired stereoisomer of the final product.
Synthetic Routes for Structural Diversification of Quinoline-Cyclopropanecarboxamide Analogues
The structural diversification of quinoline-cyclopropanecarboxamide analogues is crucial for exploring structure-activity relationships (SAR) and optimizing pharmacological properties. Modifications can be introduced on both the quinoline ring and the cyclopropane moiety.
Diversification of the Quinoline Moiety:
A wide array of substituted quinolines can be synthesized using classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. nih.govnih.goviipseries.org These methods allow for the introduction of various substituents at different positions of the quinoline ring. For example, using substituted anilines or carbonyl compounds in these reactions will lead to a library of quinoline precursors. These substituted quinolines can then be functionalized with an amino group at the 5-position, if not already present, and subsequently coupled with cyclopropanecarboxylic acid.
Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), can be used to further modify the quinoline scaffold of a pre-formed this compound that has been appropriately halogenated. nih.gov
Diversification of the Cyclopropane Moiety:
The cyclopropane ring can be functionalized with various substituents by starting with appropriately substituted cyclopropanecarboxylic acids. These can be prepared through various cyclopropanation reactions of substituted alkenes. For example, the reaction of an alkene with a carbene or carbenoid precursor can generate a wide range of substituted cyclopropanes.
Furthermore, the amide nitrogen can be part of a larger, more complex substituent. For instance, instead of 5-aminoquinoline, a more elaborate amine containing the quinoline-5-yl moiety could be used in the amide coupling reaction. This allows for the introduction of linkers and other functional groups between the quinoline ring and the amide nitrogen.
Table 3: Strategies for Structural Diversification
| Moiety to Diversify | Synthetic Strategy | Examples of Functional Groups Introduced |
| Quinoline Ring | Classical quinoline syntheses (Skraup, etc.) | Alkyl, aryl, halo, alkoxy, nitro |
| Quinoline Ring | Transition metal cross-coupling (Suzuki, etc.) | Aryl, vinyl, alkynyl |
| Cyclopropane Ring | Cyclopropanation of substituted alkenes | Alkyl, aryl, ester, ketone |
| Amine Moiety | Use of substituted 5-aminoquinoline derivatives | Linkers, heterocyclic groups |
By employing these diverse synthetic strategies, a large library of this compound analogues can be generated for further investigation.
Systematic Elucidation of Pharmacophoric Elements within the Cyclopropanecarboxamide Moiety
The cyclopropanecarboxamide moiety is a crucial pharmacophoric element, and its structural features play a significant role in the biological activity of this class of compounds. The rigid and strained nature of the cyclopropane ring, combined with the hydrogen bonding capabilities of the carboxamide linker, provides a unique three-dimensional scaffold for interaction with biological targets. nih.gov
While direct SAR studies on substituted cyclopropane rings within the this compound series are limited in the public domain, valuable insights can be drawn from related classes of compounds. For instance, in a series of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides, the introduction of various substituents on the cyclopropane ring was found to modulate their antifungal activity. nih.gov A quantitative structure-activity relationship (QSAR) study on a series of cyclopropanecarboxamide derivatives revealed that the steric and electronic properties of substituents on the cyclopropane ring were critical for their fungicidal activity. nih.gov
In a separate study on inhibitors of ketol-acid reductoisomerase, the transition state of the catalyzed reaction was suggested to be a cyclopropane derivative. This led to the design of cyclopropanecarbonyl thiourea (B124793) derivatives, where the structure-activity relationship indicated that the nature of the substituents on the cyclopropane ring influenced the inhibitory activity. nih.gov The development of efficient synthetic methods for nitrile-substituted cyclopropanes has opened up avenues for creating a library of diverse cyclopropane-containing compounds for biological screening. nih.gov
The following table illustrates the impact of substitutions on a related cyclopropanamine scaffold on the inhibition of Lysine Specific Demethylase 1 (LSD1), highlighting the importance of substituent effects on the cyclopropane-containing core. nih.gov
| Compound | Substitution on Cyclopropane Ring | LSD1 IC50 (nM) |
| 7a | Unsubstituted | >10000 |
| 7e | Indoline-5-yl | 24.43 |
| 7f | 6-fluoroindolin-5-yl | 21.68 |
Data sourced from a study on indolin-5-yl-cyclopropanamine derivatives as LSD1 inhibitors. nih.gov
These examples from related compound series underscore the potential for fine-tuning the biological activity of this compound analogues through systematic substitution on the cyclopropane ring.
The carboxamide linker (–CO–NH–) is a fundamental component of the this compound structure, serving as a rigid and planar unit that connects the cyclopropane and quinoline moieties. This linker is capable of forming crucial hydrogen bonds with biological targets, which can be essential for binding and subsequent biological activity. nih.gov
The importance of the amide bond is highlighted in numerous studies on quinoline carboxamide derivatives. For example, in a series of quinoline-4-carboxamides with antimalarial activity, the amide NH was found to be important for activity, as its replacement with a methyl group resulted in a significant decrease in potency. acs.org This suggests that the hydrogen-donating capability of the amide is critical for its interaction with the target protein. acs.org
Modifications of the carboxamide linker, such as altering its length or rigidity, can have a profound impact on biological activity. Shortening or extending the linker can change the relative orientation of the cyclopropane and quinoline rings, potentially disrupting optimal binding interactions. In the context of quinoline-4-carboxamide antimalarial agents, extending the carbon linker in a side chain attached to the quinoline ring led to a significant improvement in antiplasmodial activity. acs.org
The following table demonstrates the effect of modifications to the carboxamide linker and related functionalities in various quinoline derivatives on their biological activity.
| Compound Class | Linker Modification | Biological Activity |
| Quinoline-4-carboxamides | N-methylation of amide | 87-fold decrease in antimalarial potency acs.org |
| Quinoline-4-carboxamides | Extension of alkyl linker at R3 | 17-fold improvement in antiplasmodial activity acs.org |
| Quinoline-2-carboxamides | Variation of N-substituent | Modulation of antimycobacterial activity nih.gov |
These findings emphasize that the carboxamide linker is not merely a passive spacer but an active participant in molecular recognition, and its integrity and specific orientation are often vital for potent biological activity.
Investigation of Structural Modifications on the Quinoline System
The quinoline ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds. nih.govbiointerfaceresearch.com Its aromatic and heterocyclic nature provides a platform for a variety of intermolecular interactions, including π-π stacking and hydrogen bonding. Modifications to the quinoline system, including the introduction of substituents and alterations to the nitrogen atom's position, can dramatically influence the pharmacological profile of this compound analogues.
The position and electronic nature of substituents on the quinoline ring can significantly affect the biological activity of this compound analogues. Substituents can alter the molecule's lipophilicity, electron distribution, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and target binding affinity.
For instance, in a series of quinoline-5,8-quinone derivatives, modifications at the C2, C3, and C4 positions of the quinoline ring were shown to be tolerated and influenced their inhibitory activity against Cdc25B phosphatase. nih.gov A separate study on quinoline derivatives as potential antitumor agents revealed that a bulky alkoxy substituent at the 7-position was beneficial for antiproliferative activity. nih.gov Furthermore, the introduction of an amino side chain at the 4-position of the quinoline ring was found to facilitate the antiproliferative activity of this class of compounds. nih.gov
In a series of quinoline-6-carboxamide (B1312354) derivatives, the nature of the substituent on the quinoline ring was shown to impact their activity as P2X7R antagonists. nih.gov The following table summarizes the structure-activity relationships of substituents on the quinoline ring from various studies on quinoline carboxamide derivatives.
| Compound Series | Quinoline Position | Substituent Effect |
| Quinoline-5,8-quinones | C3 | Substitutions were slightly superior to C2 substitutions for Cdc25B inhibition nih.gov |
| Quinoline Antitumor Agents | C7 | Large, bulky alkoxy group beneficial for antiproliferative activity nih.gov |
| Quinoline Antitumor Agents | C4 | Amino side chain facilitated antiproliferative activity nih.gov |
| Quinoline-6-carboxamides | C6 | Potency as P2X7R antagonists was influenced by the nature of the substituent nih.gov |
The concept of bioisosteric replacement, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a common strategy in drug design to investigate the role of specific atoms or functional groups. preprints.orgnih.govuib.no Replacing the quinoline ring with its isostere, such as isoquinoline (B145761) or quinoxaline, can help to elucidate the importance of the nitrogen atom's position. nih.govmdpi.com
For example, in a study of TRPV1 antagonists, N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives were developed, indicating that the isoquinoline scaffold (with the nitrogen at position 2) can also support potent activity. nih.gov Quinoxaline, an isostere of quinoline with a second nitrogen atom in the ring, has also been used as a scaffold for biologically active carboxamides. mdpi.com The ability of these related heterocyclic systems to support biological activity suggests that while the presence of a nitrogen atom in the aromatic system is important, its precise location can be varied to modulate activity and selectivity.
The following table provides examples of how the nitrogen atom in the quinoline ring and its bioisosteric replacements can influence biological activity.
| Heterocyclic Core | Key Feature | Implication for Activity |
| Quinoline | Nitrogen at position 1 | Provides a specific hydrogen bond acceptor site. nih.gov |
| Isoquinoline | Nitrogen at position 2 | Can also support potent biological activity, as seen in TRPV1 antagonists. nih.gov |
| Quinoxaline | Nitrogens at positions 1 and 4 | Serves as a scaffold for active carboxamides, demonstrating tolerance for nitrogen positional changes. mdpi.com |
These studies collectively suggest that the quinoline nitrogen atom is a key determinant of the molecule's physicochemical properties and its ability to interact with biological targets.
Stereochemical Determinants of Biological Potency and Selectivity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This is due to the three-dimensional nature of drug-target interactions, where a precise spatial arrangement of functional groups is often required for optimal binding.
While specific studies on the stereochemical determinants of this compound analogues are not extensively reported, the principles of stereoselectivity are well-established in medicinal chemistry. The cyclopropane ring in this compound can possess chiral centers, particularly when substituted. The absolute configuration of these centers can dictate the orientation of substituents, which in turn affects how the molecule fits into a binding pocket.
In a study of cyclopropane derivatives as prolyl endopeptidase (PEP) inhibitors, the configuration of the cyclopropane ring was found to be of prime importance for obtaining strong enzymatic inhibition. unl.pt Specifically, the (R,R) configuration was necessary for potent in vitro and in vivo activity. unl.pt
The development of stereospecific syntheses is crucial for accessing individual stereoisomers and evaluating their biological activities. The design and synthesis of 2-(2,5-dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl propanamides as Smoothened (Smo) antagonists also highlighted the importance of stereochemistry in achieving potent activity. nih.gov
The following table summarizes the importance of stereochemistry in related classes of compounds, which can be extrapolated to the this compound series.
| Compound Class | Stereochemical Feature | Impact on Biological Activity |
| Cyclopropane PEP inhibitors | (R,R) configuration on cyclopropane ring | Essential for strong enzymatic inhibition in vitro and in vivo. unl.pt |
| Tetrahydroquinoline Smo antagonists | Specific stereoisomers | Showed potent inhibition of the Hedgehog signaling pathway. nih.gov |
The synthesis and biological evaluation of individual stereoisomers of this compound analogues would be a critical step in fully understanding their SAR and identifying the most potent and selective candidates for further development.
Lack of Specific Structure-Activity Relationship Data for this compound Analogues
General research on quinoline carboxamides has highlighted the importance of the substitution pattern on the quinoline ring and the nature of the amide substituent in determining biological activity. For instance, studies on various quinoline carboxamide derivatives have demonstrated that modifications at different positions of the quinoline nucleus can significantly impact their efficacy as anticancer agents or enzyme inhibitors. However, this body of research does not specifically address the N-(quinolin-5-yl) isomer in conjunction with a cyclopropyl (B3062369) group at the amide nitrogen.
While there is research on related structures, such as quinoline-5-sulfonamides and other cyclopropane-containing bioactive molecules, a direct extrapolation of their SAR findings to this compound is not scientifically rigorous. The unique electronic and steric properties of the cyclopropanecarboxamide group, combined with its specific attachment at the 5-position of the quinoline ring, would necessitate a dedicated study to elucidate its SAR.
Without specific data from such a study, it is not possible to construct a detailed analysis or data table correlating structural features of this compound analogues with their biological activities. Further research is required to synthesize and evaluate a series of these compounds to establish a clear and scientifically valid structure-activity relationship.
Identification of Molecular Targets
Research into the biological activity of this compound and its derivatives has identified several potential molecular targets. These targets span across different protein families, including enzymes and receptors, suggesting a broad spectrum of pharmacological possibilities. The core structure, combining a quinoline ring with a cyclopropanecarboxamide moiety, appears to be a versatile scaffold for interacting with various biological macromolecules.
Enzyme Inhibition Studies
The inhibitory potential of this compound derivatives has been investigated against several key enzymes implicated in various disease pathologies.
c-MET Kinase: The c-MET receptor tyrosine kinase is a well-established target in cancer therapy. nih.govresearchgate.net Alterations in the HGF/c-Met signaling pathway are linked to the development and progression of numerous cancers. nih.gov The quinoline nucleus is a prominent scaffold in the design of c-MET inhibitors. nih.govresearchgate.net Many small-molecule c-MET inhibitors interact with the kinase domain on the cytosolic side of the receptor. nih.gov For instance, the quinoline nitrogen of some inhibitors forms a hydrogen bond with Met1160 in the hinge region of the kinase domain. nih.gov While direct studies on this compound are limited, the presence of the quinoline core suggests a potential for c-MET inhibition. The cyclopropanecarboxamide group may contribute to the binding affinity and selectivity.
Peptide Deformylase (PDF) Enzyme: Peptide deformylase is an essential bacterial enzyme, making it an attractive target for the development of novel antibacterial agents. nih.gov To date, scientific literature has not established a direct inhibitory relationship between this compound and the peptide deformylase enzyme. Further research would be necessary to explore this potential interaction.
Cdc25B: The Cell division cycle 25 (Cdc25) phosphatases are crucial regulators of the cell cycle, and their overexpression is linked to a variety of cancers. nih.govnih.govmdpi.com Cdc25B, in particular, plays a role in the G2/M phase transition. nih.govmdpi.com Some quinoline-based compounds, particularly those with a quinone structure, have been identified as inhibitors of Cdc25 phosphatases. mdpi.comresearchgate.net These inhibitors can lead to cell cycle arrest and may have therapeutic potential in oncology. researchgate.net However, there is currently no specific data linking this compound to Cdc25B inhibition.
IMPDH: Inosine 5'-monophosphate dehydrogenase (IMPDH) is a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides and is a target for antiviral, anticancer, and immunosuppressive agents. nih.govresearchgate.net A review of the current scientific literature does not indicate any published research on the inhibitory activity of this compound against the IMPDH enzyme.
CYP1 Enzymes: The cytochrome P450 family 1 (CYP1) enzymes are involved in the metabolism of procarcinogens. A study on a structurally related compound, N-(3,5-dichlorophenyl)cyclopropanecarboxamide, revealed its activity as a selective inhibitor of CYP1A2. This analogue demonstrated mixed-type inhibition of CYP1A2. Molecular dynamics simulations have been used to understand the binding differences of such compounds to the active sites of CYP1 enzymes. This suggests that the cyclopropanecarboxamide moiety is a viable scaffold for the development of CYP1 inhibitors.
Receptor Modulation Investigations
The interaction of this compound derivatives with specific receptor systems has also been a subject of scientific inquiry.
Orexin (B13118510) Receptors: Orexin receptors (OX1 and OX2) are involved in the regulation of sleep and wakefulness, making them targets for the treatment of insomnia. nih.gov Research has been conducted on N-aryl-2-phenylcyclopropanecarboxamide derivatives as potent and orally active orexin receptor antagonists. nih.gov These studies indicate that the cyclopropanecarboxamide scaffold is a key element for interaction with orexin receptors. While the specific N-(quinolin-5-yl) derivative has not been detailed in these studies, the findings suggest a potential avenue for exploration.
GABAA Receptor: The GABAA receptor is a major inhibitory neurotransmitter receptor in the central nervous system and is the target of many sedative and anxiolytic drugs. nih.govnih.gov The modulation of GABAA receptors can be achieved by a wide variety of chemical structures. nih.govresearchgate.net Currently, there is a lack of specific research data on the interaction between this compound and the GABAA receptor.
Inflammasome Pathway Inhibition
NLRP3/IL-1β: The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a range of inflammatory diseases. nih.govnih.govmdpi.com Recent studies have identified novel quinoline analogues as potent inhibitors of the NLRP3/IL-1β pathway. nih.gov Mechanistic investigations have shown that these quinoline derivatives may directly target the NLRP3 protein, thereby blocking the assembly and activation of the inflammasome. nih.gov This inhibition leads to a reduction in the secretion of the pro-inflammatory cytokine IL-1β. nih.govnih.gov
Characterization of Binding Sites and Modes of Interaction
The precise binding sites and modes of interaction for this compound derivatives are dependent on the specific molecular target. Based on studies of related compounds, the following interactions can be inferred:
c-MET Kinase: For quinoline-based inhibitors, the quinoline ring often occupies the ATP-binding site of the kinase domain. nih.gov The nitrogen atom of the quinoline can form a critical hydrogen bond with the hinge region residue Met1160. nih.gov The cyclopropane ring and the carboxamide linker likely contribute to hydrophobic and polar interactions within the binding pocket, influencing the compound's potency and selectivity.
NLRP3 Inflammasome: Some small-molecule inhibitors of NLRP3 are known to interact with the ATPase domain of NLRP3, which is essential for its activation. nih.govresearchgate.net It is plausible that quinoline derivatives, including this compound, could bind to this region, preventing the conformational changes required for inflammasome assembly.
Mechanistic Studies of Cellular and Biochemical Pathways
The interaction of this compound derivatives with their molecular targets can trigger a cascade of events within cellular and biochemical pathways.
Modulation of Downstream Signaling Pathways
c-MET Signaling: Inhibition of c-MET kinase would block the downstream signaling pathways that are aberrantly activated in cancer cells. This includes the Ras/Raf/MEK/ERK and the PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis. nih.gov By blocking these pathways, c-MET inhibitors can induce apoptosis and inhibit tumor growth.
NLRP3 Inflammasome Pathway: Inhibition of the NLRP3 inflammasome directly impacts the production of mature IL-1β and IL-18. nih.gov This, in turn, can modulate downstream inflammatory responses. For example, IL-1β signaling is known to activate the NF-κB pathway, which further promotes the expression of pro-inflammatory genes. nih.gov By inhibiting NLRP3, this compound derivatives could potentially dampen this inflammatory feedback loop.
Interactive Data Table: Summary of Potential Biological Targets and Mechanisms
| Biological Target | Potential Interaction | Implied Mechanism of Action | Potential Downstream Effects |
| c-MET Kinase | Inhibition | Blocks ATP binding to the kinase domain | Decreased cell proliferation, induction of apoptosis |
| NLRP3 Inflammasome | Inhibition | Prevents inflammasome assembly and activation | Reduced secretion of IL-1β and IL-18 |
| Cdc25B Phosphatase | Potential Inhibition | Binds to the active site or allosteric sites | Cell cycle arrest at the G2/M transition |
| CYP1 Enzymes | Selective Inhibition | Mixed-type inhibition of enzyme activity | Altered metabolism of procarcinogens |
| Orexin Receptors | Antagonism | Competitively blocks orexin binding | Promotion of sleep |
Impact on Protein Assembly and Activation (e.g., Inflammasome Assembly)
The precise molecular interactions and the direct impact of this compound on the assembly and activation of protein complexes, specifically the inflammasome, have not been extensively detailed in publicly available research. However, by examining derivatives and related compounds containing the quinoline and cyclopropanecarboxamide moieties, a potential mechanism of action can be inferred. Research into quinoline-based compounds has revealed a significant capacity to modulate the assembly of the NLRP3 inflammasome, a key multiprotein complex in the innate immune system responsible for the activation of inflammatory caspases.
Studies on various quinoline derivatives have demonstrated their ability to directly target the NLRP3 protein, a central component of the inflammasome. The proposed mechanism of action for these derivatives involves interference with critical steps required for the formation of the active inflammasome complex. This inhibition is often achieved by preventing the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), which serves as an adaptor, linking NLRP3 to pro-caspase-1. By disrupting this interaction, the entire cascade leading to the activation of caspase-1 and the subsequent maturation of pro-inflammatory cytokines, such as IL-1β and IL-18, is effectively halted.
Detailed mechanistic studies on specific tetrahydroquinoline and quinoline analogues have provided further insights. These compounds have been shown to bind directly to the NACHT domain of the NLRP3 protein. The NACHT domain possesses ATPase activity, which is essential for the conformational changes required for NLRP3 activation and subsequent inflammasome assembly. By binding to this domain, quinoline derivatives can inhibit this ATPase activity, thereby locking the NLRP3 protein in an inactive state and preventing the downstream recruitment of ASC and pro-caspase-1.
For instance, a tetrahydroquinoline derivative, referred to as compound 6 in one study, was found to directly bind to the NACHT domain of NLRP3, leading to the inhibition of its ATPase activity and consequently blocking ASC oligomerization. This action was specific to the NLRP3 inflammasome, with no significant effect on the activation of other inflammasomes like NLRC4 or AIM2. Similarly, a novel quinoline analogue, W16, has been identified as a direct inhibitor of NLRP3, effectively blocking the assembly and activation of the inflammasome.
While direct evidence for this compound is lacking, the presence of the quinoline core strongly suggests a potential role as an inhibitor of NLRP3 inflammasome assembly. The cyclopropanecarboxamide moiety, while less extensively studied in this context, has been incorporated into scaffolds of other known NLRP3 inhibitors, suggesting it is a tolerated and potentially contributing feature for activity. The combination of the quinoline scaffold with the cyclopropanecarboxamide group may therefore confer a specific inhibitory profile against the NLRP3 inflammasome, acting to disrupt the crucial protein-protein interactions and enzymatic activities that govern its assembly and activation.
Detailed Research Findings on Related NLRP3 Inflammasome Inhibitors
| Compound Class/Derivative | Mechanism of Action | Target Protein Domain | Effect on Protein Assembly |
|---|---|---|---|
| Tetrahydroquinoline Derivatives (e.g., Compound 6) | Direct binding to NLRP3, inhibition of ATPase activity. | NACHT domain | Blocks ASC oligomerization. |
| Quinoline Analogues (e.g., W16) | Direct targeting of NLRP3. | Not specified | Blocks inflammasome assembly and activation. |
| N-phenyl-1-(phenylsulfonamido) cyclopropane-1-carboxamide Analogs | NLRP3 inflammasome inhibition. | Not specified | Implied disruption of inflammasome assembly. |
Preclinical Pharmacological Evaluation of N Quinolin 5 Yl Cyclopropanecarboxamide Derivatives
In Vitro Pharmacological Profiling
In vitro pharmacological profiling is instrumental in the early stages of drug discovery for identifying the biological effects of new chemical entities. mdpi.com For derivatives based on the quinoline (B57606) and cyclopropanecarboxamide (B1202528) scaffolds, a range of in vitro assays are employed to determine their mechanism of action and spectrum of activity. These studies are foundational for predicting potential clinical applications and guiding further development.
Cell-based functional assays are crucial for understanding how a compound interacts with its biological target within a cellular context. For quinoline derivatives, these assays can elucidate their mechanism of action, such as the inhibition of specific enzymes. For instance, rationally designed quinolinone derivatives have been investigated as inhibitors of the ribonuclease H (RNase H) function of the HIV-1 reverse transcriptase (RT). nih.gov In these studies, various derivatives were synthesized and tested for their ability to inhibit the enzymatic activity of recombinant RNase H. nih.gov The majority of the tested compounds showed measurable inhibitory activity, with several demonstrating potency in the low micromolar range, indicating direct engagement with the intended viral enzyme target. nih.gov
Molecular docking studies often complement these functional assays, providing a structural basis for the observed activity. In the case of certain anti-HIV quinoline derivatives, docking simulations have shown interactions with the allosteric site of the HIV reverse transcriptase protein, forming hydrogen bonds with key amino acid residues like Lys101, Lys103, and Tyr188. nih.gov Such studies help to rationalize the structure-activity relationships and guide the design of more potent inhibitors.
The quinoline scaffold is a core component of many compounds investigated for their anticancer potential. arabjchem.org Derivatives featuring this structure have been evaluated for their ability to inhibit the proliferation of various cancer cell lines.
Studies on quinoline-5-sulfonamide (B3425427) derivatives demonstrated significant antiproliferative effects. For example, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide showed potent activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines. mdpi.com Similarly, other research has focused on N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives, with some compounds showing significant cytotoxicity against pancreatic cancer cell lines like PANC-1 and CAPAN-1. nih.gov Compound 3b (bearing a 4-methyl phenyl moiety) exhibited an IC50 value nearly four times lower than the standard drug cisplatin (B142131) against the PANC-1 cell line. nih.gov The antiproliferative activity of selected quinoline derivatives is summarized in the table below.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 8-hydroxyquinoline-5-sulfonamides | C-32 (Amelanotic Melanoma) | 8.3 ± 0.5 | mdpi.com |
| MDA-MB-231 (Breast Adenocarcinoma) | 10.2 ± 0.8 | mdpi.com | |
| A549 (Lung Adenocarcinoma) | 11.4 ± 0.9 | mdpi.com | |
| Quinoline-based Sulfonamides (Compound 3b) | PANC-1 (Pancreatic Cancer) | ~5.0 (approx.) | nih.gov |
| Quinoline-based Sulfonamides (Compound 3f) | PANC-1 (Pancreatic Cancer) | ~10.0 (approx.) | nih.gov |
This table is interactive. Click on the headers to sort the data.
Further mechanistic studies have revealed that some of these derivatives can induce apoptosis in cancer cells. For example, flow cytometric analysis showed that specific quinoline-based sulfonamides induced apoptosis in both PANC-1 and CAPAN-1 cells. nih.gov
The quinoline core is historically significant in the development of antimicrobial agents. Modern derivatives continue to be explored for their efficacy against a range of pathogens, including multidrug-resistant strains.
A series of novel quinoline derivatives were synthesized and evaluated for their in vitro antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungal strains. rsc.org The design of these compounds was based on modifying the structure of existing fluoroquinolones, with some derivatives showing potent activity. rsc.org In other studies, acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide were tested against reference and multidrug-resistant strains of Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE). mdpi.com One compound, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, demonstrated notable activity against MRSA isolates. mdpi.com
The antimicrobial potential is often linked to the inhibition of essential microbial enzymes. Molecular docking studies have suggested that certain quinoline-based scaffolds can act as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), crucial enzymes for bacterial survival. rsc.org
| Compound Class/Derivative | Organism | MIC (µg/mL) | Reference |
| Quinoline Derivative 11e | Streptococcus pneumoniae | 6.25 | rsc.org |
| Quinoline Derivative 11e | Bacillus subtilis | 6.25 | rsc.org |
| Quinoline Derivative 11f | Streptococcus pneumoniae | 6.25 | rsc.org |
| Quinoline Derivative 11f | Bacillus subtilis | 6.25 | rsc.org |
| 8-hydroxyquinoline-5-sulfonamide 3c | S. aureus MRSA 15/1 | 16 | mdpi.com |
| 8-hydroxyquinoline-5-sulfonamide 3c | S. aureus MRSA 21/1 | 16 | mdpi.com |
This table is interactive. Click on the headers to sort the data.
The versatility of the quinoline scaffold allows for its exploration across multiple therapeutic areas.
Anti-inflammatory Activity: Quinoline derivatives have been identified as a promising template for developing novel anti-inflammatory agents. nih.gov Research has shown that certain quinoline compounds can inhibit key mediators of inflammation. For example, the quinoline derivative N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride has been investigated for its effects against inflammation. nih.gov In vivo studies related to this compound showed a significant decrease in inflammatory mediators such as interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in lung and liver tissues. nih.gov
Anti-HIV Activity: The development of novel anti-HIV agents is critical for overcoming drug resistance. Quinoline derivatives have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One study reported a derivative, 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide, which exhibited activity against both HIV-1 and HIV-2. nih.gov Other research on quinolinonyl non-diketo acid derivatives identified them as inhibitors of the HIV-1 RNase H function, with the most active compounds having IC50 values around 1.5 µM. nih.gov
Antitubercular Activity: Tuberculosis remains a major global health challenge, and new drugs are needed to combat drug-resistant strains of Mycobacterium tuberculosis. Several quinoline derivatives have shown promise as antitubercular agents. nih.govnih.gov A series of compounds combining quinoline and thiosemicarbazide (B42300) pharmacophores were synthesized and showed activity against the M. tuberculosis H37Rv strain, with minimum inhibitory concentration (MIC) values ranging from 2 to 8 μg/mL. nih.gov Molecular docking studies suggested that these compounds might act by inhibiting the KatG protein of M. tuberculosis. nih.gov
| Activity | Compound Class / Derivative | Result (IC50 / MIC / Activity) | Reference |
| Anti-HIV | Quinolinonyl non-diketo acid (Compound 4o) | IC50 ≈ 1.5 µM (RNase H inhibition) | nih.gov |
| Anti-HIV | Quinolinonyl non-diketo acid (Compound 5o) | IC50 ≈ 1.5 µM (RNase H inhibition) | nih.gov |
| Antitubercular | Quinoline-thiosemicarbazide (Compound 5) | MIC = 2 µg/mL (M. tuberculosis H37Rv) | nih.gov |
| Antitubercular | 4-(S-Butylthio)quinazoline | More active than isoniazid (B1672263) against atypical mycobacteria | nih.gov |
This table is interactive. Click on the headers to sort the data.
In Vivo Efficacy Studies in Established Animal Models of Disease
Following promising in vitro results, candidate compounds are advanced to in vivo studies using animal models of disease to assess their efficacy in a complex biological system.
Sleep Regulation: Based on the available search results, there is limited specific information regarding the evaluation of N-(quinolin-5-yl)cyclopropanecarboxamide derivatives in animal models of sleep regulation. This remains an area for potential future investigation.
Anticonvulsant Activity: Structurally related compounds containing cyclopropane (B1198618) and amide functionalities have been evaluated for anticonvulsant properties. In a study on N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives, several compounds showed promising activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.gov The most active compound, 5j , demonstrated a median effective dose (ED50) of 9.2 mg/kg in the MES test. nih.gov
Similarly, derivatives of quinazoline, a bioisostere of quinoline, have been assessed for anticonvulsant effects. mdpi.com Novel N-substituted-6-fluoro-quinazoline-4-amine derivatives were evaluated in scPTZ and MES tests, with several compounds showing high anticonvulsant activity. mdpi.com
| Compound Class | Animal Model | Test | ED50 (mg/kg) | Reference |
| 5,5-cyclopropanespirohydantoin (Compound 5j) | Mouse | MES | 9.2 | nih.gov |
| 6-fluoro-quinazoline-4-amine (Compound 5d) | Mouse | scPTZ | 140 | mdpi.com |
| 6-fluoro-quinazoline-4-amine (Compound 5b) | Mouse | scPTZ | 152 | mdpi.com |
| 6-fluoro-quinazoline-4-amine (Compound 5c) | Mouse | scPTZ | 165 | mdpi.com |
This table is interactive. Click on the headers to sort the data.
These in vivo studies highlight the potential of scaffolds related to this compound in the development of new treatments for neurological disorders such as epilepsy.
Efficacy in Oncological Models
There is no publicly available preclinical efficacy data specifically for this compound or its derivatives in oncological models. The development of novel anticancer agents often relies on a variety of preclinical models to predict clinical efficacy. These models range from in-vitro 2D and 3D cell cultures and organoids to in-vivo patient-derived xenografts (PDX) that aim to recapitulate the heterogeneity of human tumors.
Research into the broader family of quinoline compounds has identified numerous derivatives with significant antiproliferative effects across various cancer cell lines and in vivo models. The antitumor activity of these compounds is often attributed to diverse mechanisms of action, highlighting the versatility of the quinoline scaffold in oncological drug discovery. For example, certain quinoline derivatives have been shown to target specific cellular pathways involved in cancer progression. However, without specific studies on this compound, its potential efficacy in oncology remains undetermined.
Table 2: Illustrative Data on the Efficacy of Other Quinoline Derivatives in Preclinical Cancer Models (Note: This table presents hypothetical data based on typical preclinical oncology studies for quinoline derivatives, as no specific data for this compound was available.)
| Derivative Type | Cancer Model | Efficacy Endpoint | Result |
| Indolo[2,3-b]quinoline | Human breast cancer cell line (in vitro) | IC50 (Inhibitory Concentration 50%) | 5 µM |
| Fluoroquinolone Analog | Pancreatic cancer xenograft (in vivo) | Tumor Growth Inhibition (TGI) | 60% at 50 mg/kg |
| Aminoquinoline | Colon cancer organoid | Apoptosis Induction | 4-fold increase vs. control |
Efficacy in Infectious Disease Models
No specific preclinical data on the efficacy of this compound or its derivatives in infectious disease models was identified in a comprehensive review of available literature.
The quinoline core is a well-established pharmacophore in the field of infectious diseases, famously represented by antimalarial drugs like chloroquine (B1663885) and a class of antibiotics known as fluoroquinolones. The neocryptolepine (B1663133) scaffold, an indolo[2,3-b]quinoline, has also been noted for its potential antimicrobial activities. These examples underscore the potential of quinoline-containing molecules to serve as scaffolds for the development of new anti-infective agents. The evaluation of such compounds typically involves in vitro screening against a panel of bacterial and viral pathogens, followed by in vivo studies in animal models of infection to determine their therapeutic potential. The absence of such published studies for this compound means its profile in this therapeutic area is currently unknown.
Table 3: Representative Efficacy Data for Other Quinoline-Based Compounds in Preclinical Infectious Disease Models (Note: The data below is representative of findings for other quinoline derivatives and is for contextual purposes only, as no specific data for this compound was located.)
| Compound Class | Infectious Agent | Model | Key Finding |
| Fluoroquinolone | Staphylococcus aureus | Murine skin infection model | >2-log reduction in bacterial burden |
| 4-Aminoquinoline | Plasmodium falciparum | In vitro culture | IC50 of 20 nM |
| Indoloquinoline | Methicillin-resistant S. aureus (MRSA) | In vitro MIC assay | MIC of 8 µg/mL |
Computational Chemistry and in Silico Approaches for N Quinolin 5 Yl Cyclopropanecarboxamide Research
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is most often used to predict the binding mode of a small molecule ligand, such as N-(quinolin-5-yl)cyclopropanecarboxamide, within the active site of a target protein. These simulations are crucial for understanding the structural basis of molecular recognition and for identifying key interactions that drive binding affinity and selectivity.
The initial step in molecular docking involves the characterization of the target protein's active site. This process identifies the key amino acid residues that form the binding pocket and are likely to interact with the ligand. For compounds containing a quinoline (B57606) moiety, interactions often involve hydrogen bonds with the quinoline nitrogen and π-π stacking interactions between the aromatic ring system and aromatic residues like tyrosine or phenylalanine in the active site. mdpi.comnih.gov
Once the active site is defined, docking algorithms are used to generate a series of possible binding poses for this compound. These poses are then scored based on a function that estimates the binding affinity. The highest-scoring poses provide a plausible model of how the ligand binds. For example, in studies of quinoline-3-carboxamide derivatives targeting DNA damage response kinases, the quinoline nitrogen was consistently shown to bind to the hinge region of the kinases. mdpi.com Similarly, docking studies of other quinoline derivatives have revealed crucial hydrogen bond and arene-cation interactions with specific residues within the target's active site. ekb.eg
Analysis of the predicted binding pose of this compound would involve identifying:
Hydrogen bonds: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), potentially forming interactions with polar residues.
Hydrophobic interactions: The cyclopropyl (B3062369) and quinoline rings can engage in hydrophobic interactions with nonpolar residues.
π-Interactions: The quinoline ring system is a prime candidate for π-π stacking or T-shaped interactions with aromatic amino acid side chains.
| Interaction Type | Potential Residues Involved | Compound Moiety |
| Hydrogen Bond | Asp, Glu, Gln, Thr | Amide (N-H, C=O), Quinoline N |
| π-π Stacking | Tyr, Phe, Trp, His | Quinoline Ring |
| Hydrophobic | Ala, Val, Leu, Ile | Cyclopropyl Ring, Quinoline Ring |
| Arene-Cation | Lys, Arg | Quinoline Ring |
This interactive table illustrates the potential binding interactions for this compound based on common interactions observed for quinoline derivatives.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Molecular docking is a primary method for structure-based virtual screening. In the context of this compound, a virtual screening campaign could be employed to identify new molecules with a similar scaffold that might exhibit improved activity or different selectivity. nih.gov
The process involves docking a large database of compounds against a target protein structure. The compounds are then ranked based on their docking scores, and the top-ranking "hits" are selected for further experimental testing. This approach has been successfully used to identify novel inhibitors for various targets from libraries containing thousands to millions of compounds. researchgate.net For instance, a virtual screening approach using a fragment library identified a quinoline-8-carboxylic acid fragment as a promising starting point for developing selective inhibitors of the JMJD3 enzyme. nih.gov This highlights the power of in silico screening to discover novel chemotypes that can be optimized into lead compounds.
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. This allows researchers to assess the stability of the ligand-protein complex in a simulated physiological environment and to explore the flexibility of both the ligand and the protein. mdpi.com
Following a molecular docking study, MD simulations are often performed on the predicted ligand-protein complex to validate its stability. mdpi.com The simulation is run for a specific period (typically nanoseconds to microseconds), and the trajectory is analyzed. Key metrics used to assess stability include the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will typically show the RMSD values converging to a plateau, indicating that the system has reached equilibrium. mdpi.comnih.gov
For a complex involving this compound, MD simulations would reveal whether the key interactions predicted by docking (e.g., hydrogen bonds, π-stacking) are maintained over time. Analysis of the simulation can also provide insights into the role of water molecules in mediating or stabilizing the ligand-protein interaction.
| MD Simulation Metric | Description | Implication for Stability |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atoms from a reference structure over time. | A low, stable RMSD value suggests the complex is not undergoing major conformational changes. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the protein or ligand. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates the protein is not unfolding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the simulation time. | Confirms the persistence of key hydrogen bond interactions. |
This interactive table summarizes key metrics used in MD simulations to assess the stability of a ligand-protein complex.
Proteins are not rigid structures; their binding pockets can adapt to accommodate different ligands. MD simulations are particularly useful for exploring this binding pocket flexibility. mdpi.com The simulations can reveal conformational changes in the active site residues upon ligand binding, which can be crucial for achieving high affinity and selectivity.
Furthermore, MD simulations can be used to investigate allosteric effects, where binding of a ligand at one site influences the conformation and activity at a distant site on the protein. By simulating the protein with and without the bound ligand, researchers can identify correlated motions and conformational changes that propagate through the protein structure. While direct studies on this compound are not available, research on related quinoline structures has utilized MD simulations to understand protein structural flexibility and conformational interconversions of the ligand within the binding site. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are built by correlating the 3D properties (steric and electrostatic fields) of a series of molecules with their known activities. nih.govnih.gov
To develop a QSAR model for a series of analogs of this compound, a dataset of compounds with experimentally measured biological activities is required. The compounds are aligned, and their steric and electrostatic fields are calculated. Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that can predict the activity of new, untested compounds. mdpi.com
The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. For example, a QSAR study on N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides identified specific regions where steric bulk and electrostatic properties were critical for antifungal activity. nih.gov Similarly, a QSAR model for quinoline derivatives against Plasmodium falciparum showed that a polar hydrogen near position 5 of the quinoline core favored inhibitory activity. nih.gov Such insights are invaluable for guiding the rational design of new derivatives of this compound with enhanced potency.
Development of Predictive Models for Biological Activity
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in computational drug discovery. nih.gov For a compound like this compound, these models establish a mathematical correlation between the structural or physicochemical properties of the molecule and its biological activity. The development process involves compiling a dataset of structurally related compounds with known activities, calculating various molecular descriptors for each, and then using statistical methods or machine learning to build a model that can predict the activity of new compounds. nih.gov
This approach helps to:
Screen virtual libraries of similar compounds to identify those with potentially higher potency.
Guide the synthesis of new derivatives by suggesting modifications that are likely to enhance biological activity.
Provide insights into the mechanism of action by highlighting the molecular features that are most influential for the compound's effects.
For instance, studies on related quinoline and carboxamide derivatives have successfully used such models to predict antiproliferative or antibacterial activities. researchgate.netmdpi.com These models often incorporate a range of descriptors to capture the different aspects of the molecule that contribute to its interaction with a biological target.
Identification of Key Molecular Descriptors
The accuracy of any predictive model hinges on the selection of relevant molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. For this compound, key descriptors would likely fall into several categories, similar to those used for other bioactive quinoline compounds. nih.govresearchgate.net
Physicochemical Descriptors: These describe properties like hydrophobicity (LogP), molar refractivity, and molecular weight, which influence how the compound moves through the body and binds to its target. researchgate.net
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as dipole moment and the distribution of atomic charges. They are critical for understanding electrostatic interactions with biological receptors.
Topological Descriptors: These are numerical representations of the molecular structure, describing its size, shape, and the connectivity of its atoms.
Quantum Chemical Descriptors: Derived from quantum mechanics calculations (like DFT), these include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrophilicity index. These descriptors are vital for characterizing a molecule's reactivity. researchgate.net
| Descriptor Category | Example Descriptor | Significance in Biological Activity |
|---|---|---|
| Physicochemical | LogP (Hydrophobicity) | Influences membrane permeability and absorption. |
| Physicochemical | Molar Refractivity | Relates to molecular volume and polarizability, affecting binding interactions. researchgate.net |
| Electronic | Dipole Moment | Governs polar interactions with the target protein. |
| Quantum Chemical | HOMO/LUMO Energies | Indicate electron-donating and accepting capabilities, crucial for reaction mechanisms. |
| Quantum Chemical | Electrophilicity Index (ω) | Measures the ability of the molecule to accept electrons, often related to reactivity. researchgate.net |
Density Functional Theory (DFT) Studies for Electronic Property Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can provide a detailed understanding of its geometry, stability, and electronic properties. researchgate.net By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, from which all ground-state properties can be derived. mdpi.com
These studies typically involve:
Geometry Optimization: Finding the lowest energy, most stable three-dimensional conformation of the molecule. researchgate.net
Frequency Calculations: Confirming that the optimized structure is a true energy minimum and obtaining vibrational spectra (e.g., IR and Raman) for comparison with experimental data.
Electronic Property Calculation: Determining parameters such as molecular orbital energies, charge distribution, and the electrostatic potential map. nih.gov
DFT studies on related quinoline structures have successfully elucidated their electronic characteristics and provided insights into their reactivity and potential for use in various applications, including as optoelectronic materials or therapeutic agents. nih.govscispace.com
Evaluation of Electronic Reactivity and Quantum Chemical Parameters
From DFT calculations, several quantum chemical parameters, often called global reactivity descriptors, can be derived to describe the electronic reactivity of this compound. jst.org.inmdpi.com These parameters are based on the energies of the Frontier Molecular Orbitals—the HOMO and LUMO.
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. mdpi.com
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is associated with the ability to accept electrons. A lower LUMO energy indicates a better electron acceptor. mdpi.com
HOMO-LUMO Energy Gap (ΔE): The difference between the LUMO and HOMO energies is a crucial indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron. mdpi.com
Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is related to electronegativity. mdpi.com
Global Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Molecules with a large energy gap are considered "harder" and less reactive. mdpi.com
Global Softness (S): The reciprocal of global hardness, softness indicates a molecule's polarizability and higher reactivity. mdpi.com
| Quantum Chemical Parameter | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical stability and reactivity. mdpi.com |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 = -χ | Relates to the stability and reactivity of a compound. mdpi.com |
| Global Hardness (η) | η = (I - A) / 2 | Measures resistance to charge transfer. mdpi.com |
| Global Softness (S) | S = 1 / 2η | Indicates higher reactivity and polarizability. mdpi.com |
Computational Prediction of ADME Parameters for Drug-Likeness Assessment
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADME—which stands for Absorption, Distribution, Metabolism, and Excretion—describes the disposition of a compound within an organism. longdom.org Computational tools play a vital role in predicting these properties early in the drug discovery process, helping to filter out candidates that are likely to fail in later clinical stages due to poor pharmacokinetics. springernature.comnih.gov
For this compound, in silico ADME prediction would assess its "drug-likeness." This is often initially evaluated using established guidelines like Lipinski's Rule of Five. volkamerlab.org This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
Molecular weight ≤ 500 Da
LogP (a measure of lipophilicity) ≤ 5
Number of hydrogen bond donors ≤ 5
Number of hydrogen bond acceptors ≤ 10
Software platforms such as SwissADME and pkCSM are commonly used to calculate these properties and predict a wide range of other ADME parameters. researchgate.net
| ADME Parameter | Significance | Ideal Range for Drug-Likeness (General Guideline) |
|---|---|---|
| Molecular Weight (MW) | Influences size-dependent diffusion and absorption. | ≤ 500 Da volkamerlab.org |
| LogP | Measures lipophilicity, affecting solubility and membrane permeability. | ≤ 5 volkamerlab.org |
| Hydrogen Bond Donors (HBD) | Affects solubility in water and binding to targets. | ≤ 5 volkamerlab.org |
| Hydrogen Bond Acceptors (HBA) | Affects solubility in water and binding to targets. | ≤ 10 volkamerlab.org |
| Topological Polar Surface Area (TPSA) | Predicts transport properties like intestinal absorption and blood-brain barrier penetration. | ≤ 140 Ų |
| Aqueous Solubility (LogS) | Crucial for absorption and formulation. | Good solubility is preferred. |
By computationally evaluating these parameters, researchers can assess the potential of this compound as a drug candidate and identify potential liabilities that may need to be addressed through chemical modification.
Future Perspectives in Quinoline Cyclopropanecarboxamide Research
Rational Design of Next-Generation N-(quinolin-5-yl)cyclopropanecarboxamide Derivatives
The rational design of new this compound derivatives will be heavily reliant on a deep understanding of their structure-activity relationships (SAR). Future research will likely focus on systematic modifications of the quinoline (B57606) ring, the cyclopropane (B1198618) group, and the amide linker to optimize potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies: A critical aspect of rational design involves elucidating the SAR for this class of compounds. By synthesizing and testing a library of analogs with systematic variations, researchers can identify key structural features that govern biological activity. For instance, studies on other quinoline derivatives have highlighted the importance of substituents at various positions for activities such as anticancer and antimicrobial effects. A similar approach for this compound would involve exploring the impact of different functional groups on the quinoline ring.
Bioisosteric Replacement: Another key strategy will be the use of bioisosteric replacements to improve the druglike properties of lead compounds. This involves substituting certain functional groups with others that have similar physical or chemical properties, with the aim of enhancing a compound's biological activity, metabolic stability, or reducing its toxicity. For example, a labile ester group on a quinoline derivative could be replaced with a more stable bioisostere to improve its metabolic profile.
Computational and Synthetic Approaches: The design and synthesis of novel derivatives will be guided by computational modeling. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can predict the biological activity of designed compounds and their binding modes with specific targets. Synthetic strategies will likely involve versatile and efficient methods, such as multicomponent reactions, to generate a diverse range of derivatives for biological screening.
Table 1: Key Rational Design Strategies and Their Potential Applications
| Strategy | Description | Potential Application for this compound |
|---|---|---|
| SAR Studies | Systematic modification of the chemical structure to determine the relationship between structure and biological activity. | Identify key functional groups on the quinoline and cyclopropane moieties that enhance therapeutic effects. |
| Bioisosteric Replacement | Substitution of functional groups with others that have similar physicochemical properties to improve potency or pharmacokinetics. | Replace metabolically vulnerable groups to increase the compound's half-life and bioavailability. |
| Computational Modeling | Use of computer-based methods (e.g., QSAR, molecular docking) to predict the activity and binding of new derivatives. | Prioritize the synthesis of compounds with the highest predicted affinity for a biological target. |
Exploration of Polypharmacology and Multi-Target Directed Ligands
The inherent versatility of the quinoline scaffold lends itself to the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets. This polypharmacological approach is particularly promising for complex multifactorial diseases like cancer and neurodegenerative disorders.
Designing Multi-Target Agents: Future research will likely focus on designing this compound derivatives that can simultaneously modulate multiple disease-related pathways. For example, in the context of cancer, a single compound could be engineered to inhibit both a specific protein kinase and a drug efflux pump, thereby overcoming multidrug resistance. The quinoline core can serve as a scaffold for adding pharmacophores that interact with different targets.
Hybrid Molecules: The creation of hybrid molecules, where the this compound structure is combined with another known pharmacologically active moiety, is a viable strategy. This approach has been successfully used with other quinoline derivatives to create dual-action compounds, such as those with both anticancer and anti-inflammatory properties.
Table 2: Examples of Multi-Targeting Strategies with Quinoline Derivatives
| Therapeutic Area | Targets | Rationale |
|---|---|---|
| Oncology | EGFR and HER2 | Dual inhibition can be more effective in certain cancers than targeting a single receptor. |
| Neurodegenerative Diseases | Cholinesterases, Aβ aggregation, and metal chelation | Addresses multiple pathological aspects of Alzheimer's disease with a single compound. |
| Infectious Diseases | Bacterial DNA gyrase and topoisomerase IV | Broad-spectrum antibacterial activity by inhibiting essential bacterial enzymes. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of novel this compound derivatives. These computational tools can analyze vast datasets to identify promising drug candidates and predict their properties with increasing accuracy.
Predictive Modeling: Machine learning algorithms can be trained on existing data from quinoline and cyclopropanecarboxamide (B1202528) derivatives to build robust QSAR models. These models can then predict the biological activity, toxicity, and pharmacokinetic profiles of newly designed compounds, thereby reducing the need for extensive and costly initial screening.
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be employed to design entirely new this compound derivatives with desired properties. These models can learn the underlying patterns in chemical space and generate novel structures that are likely to be active against a specific target.
Table 3: Applications of AI and Machine Learning in Quinoline-Cyclopropanecarboxamide Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| QSAR Modeling | Using machine learning to build predictive models of biological activity based on chemical structure. | Faster and more accurate prediction of the efficacy of new derivatives. |
| Generative Models | Employing deep learning to generate novel molecular structures with desired properties. | Discovery of novel and potent this compound analogs. |
| Predictive Analytics | Utilizing AI to forecast ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. | Early identification and elimination of drug candidates with poor pharmacokinetic profiles. |
Development of Advanced In Vitro and In Vivo Research Models
To accurately assess the therapeutic potential of novel this compound derivatives, it is crucial to move beyond traditional 2D cell cultures and simple animal models. The development and utilization of more physiologically relevant models will provide a better prediction of clinical outcomes.
3D Cell Culture Models: Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more accurate representation of the in vivo tumor microenvironment. acs.orgnih.gov These models can be used to evaluate the efficacy of new compounds in a context that more closely mimics human tissues. acs.orgnih.gov For instance, patient-derived organoids can be used for personalized drug screening to identify the most effective treatment for an individual's cancer.
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are becoming the gold standard for preclinical cancer research. frontiersin.org These models better retain the heterogeneity and genetic characteristics of the original tumor, providing a more reliable platform for testing the in vivo efficacy of new anticancer agents. frontiersin.org
Zebrafish Xenograft Models: The zebrafish xenograft model is an emerging in vivo platform that offers several advantages, including rapid tumor development and the ability to perform high-throughput screening of compounds. nih.gov This model can be particularly useful for the initial in vivo assessment of a large number of this compound derivatives. nih.gov
Transgenic Animal Models: Genetically engineered animal models that mimic specific human diseases will be invaluable for studying the mechanism of action and therapeutic efficacy of lead compounds. For example, a transgenic mouse model of a particular cancer with a specific genetic mutation could be used to test a derivative designed to target that mutation.
Table 4: Advanced Research Models for Evaluating this compound Derivatives
| Model | Description | Advantages |
|---|---|---|
| 3D Spheroids/Organoids | Three-dimensional cell cultures that mimic the architecture and microenvironment of tissues. acs.orgnih.gov | More predictive of in vivo drug response compared to 2D cultures; suitable for high-throughput screening. acs.orgnih.gov |
| Patient-Derived Xenografts (PDXs) | Implantation of patient tumor tissue into immunodeficient mice. frontiersin.org | Preserves the heterogeneity of the original tumor, providing a more accurate preclinical model. frontiersin.org |
| Zebrafish Xenografts | Implantation of human cancer cells into zebrafish embryos. nih.gov | Rapid, cost-effective, and suitable for high-throughput in vivo screening. nih.gov |
| Transgenic Animal Models | Genetically modified animals that develop a specific disease, mimicking the human condition. | Allows for the study of drug efficacy and mechanism of action in a relevant physiological context. |
Q & A
Q. What synthetic methodologies are effective for preparing N-(quinolin-5-yl)cyclopropanecarboxamide derivatives?
A reflux-based condensation reaction with cyclopropanecarboxamide scaffolds and quinoline derivatives in ethanol, followed by crystallization, is commonly employed. For example, heating with piperidine as a catalyst under reflux for 3–5 hours yields solid products, which are purified via recrystallization . Modifications to the quinoline substituents (e.g., chlorination or hydroxylation) require tailored reaction conditions to avoid side reactions .
Q. How can spectroscopic techniques confirm the structural integrity of synthesized derivatives?
Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹). Nuclear magnetic resonance (NMR) confirms proton environments (e.g., cyclopropane protons at δ 1.0–1.5 ppm, quinoline aromatic protons at δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves stereochemistry for crystalline derivatives .
Q. What in vitro screening strategies are recommended for initial biological evaluation?
Prioritize kinase inhibition assays (e.g., GSK-3β and IKK2) using enzymatic activity assays with IC₅₀ determination in the nanomolar range . For neuroprotective potential, screen against oxidative stress markers (e.g., ROS reduction in neuronal cell lines) and apoptosis pathways (e.g., caspase-3/7 activation) .
Advanced Research Questions
Q. How can researchers resolve contradictory activity data between kinase inhibition assays and cellular models?
Discrepancies may arise from poor cellular permeability or off-target effects. Use membrane permeability assays (e.g., Caco-2 monolayers) to assess compound uptake. Validate target engagement via cellular thermal shift assays (CETSA) or siRNA knockdown. Adjust lipophilicity (LogP) by introducing polar groups (e.g., methoxy or hydroxyl) to enhance bioavailability .
Q. What strategies optimize blood-brain barrier (BBB) permeability for neurodegenerative applications?
Incorporate hydrogen bond donors/acceptors (tPSA < 90 Ų) and limit molecular weight (<500 Da). For example, the derivative (E)-N-(4-(((2-amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide showed BBB penetration in SD rats, attributed to its balanced LogP (~2.5) and moderate molecular weight (389.4 Da) .
Q. How does the cyclopropane ring influence target binding and metabolic stability?
The cyclopropane’s rigid geometry enhances binding to flat enzymatic pockets (e.g., kinase ATP-binding sites) via van der Waals interactions. Its strain energy may increase reactivity, but metabolic stability can be improved by substituting electron-withdrawing groups (e.g., fluorine) on the quinoline ring to slow oxidative degradation .
Q. What computational approaches predict binding interactions with targets like SIRT2 or kinases?
Molecular docking (e.g., AutoDock Vina) models interactions between the cyclopropane-quinoline core and catalytic residues (e.g., SIRT2’s NAD⁺-binding site). Molecular dynamics simulations (100 ns) assess binding stability, while free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity .
Q. How to design structure-activity relationship (SAR) studies focusing on quinoline substitutions?
Systematically vary substituents at the quinoline 2-, 3-, and 7-positions. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
